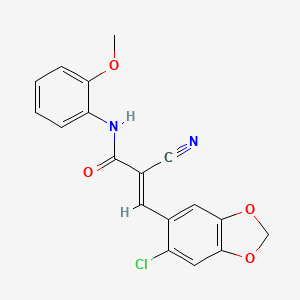
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in epigenetic research. BIX-01294 is a selective inhibitor of the histone lysine methyltransferase G9a, which is involved in the methylation of histone H3 at lysine 9 (H3K9). This inhibition leads to the reduction of H3K9 methylation, which has been linked to various biological processes, including gene expression, DNA damage response, and cell differentiation.
Wirkmechanismus
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide selectively inhibits the histone lysine methyltransferase G9a by binding to the SET domain of the enzyme. This binding leads to the disruption of the catalytic activity of G9a, which results in the reduction of H3K9 methylation. The reduction of H3K9 methylation has been linked to the regulation of gene expression, DNA damage response, and cell differentiation.
Biochemical and Physiological Effects:
The inhibition of G9a by this compound has been shown to have various biochemical and physiological effects. Inhibition of G9a leads to the reduction of H3K9 methylation, which has been linked to changes in gene expression and cell differentiation. This compound has also been shown to affect the proliferation of cancer cells and the response to DNA damage. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has several advantages for lab experiments, including its selectivity for G9a and its ability to modulate H3K9 methylation. However, there are also limitations to its use, including its potential off-target effects and toxicity at high concentrations. Additionally, the effects of this compound on other histone lysine methyltransferases and the long-term effects of its use are still unclear.
Zukünftige Richtungen
There are several future directions for the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide in scientific research. One area of interest is the investigation of the role of G9a in neurodevelopmental disorders and the potential use of this compound as a therapeutic agent. Another area of interest is the investigation of the effects of this compound on other histone lysine methyltransferases and the development of more selective inhibitors. Additionally, the long-term effects of this compound on gene expression and cell differentiation need to be further investigated.
Synthesemethoden
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide is a synthetic compound that can be prepared using a multistep synthesis method. The first step involves the preparation of 6-chloro-1,3-benzodioxole-5-carbaldehyde, which is then reacted with 2-methoxyaniline to form 6-chloro-1,3-benzodioxole-5-amine. The amine is then reacted with cyanoacetic acid to form the cyanoacetic acid amide derivative. The final step involves the reaction of the cyanoacetic acid amide derivative with 2-methoxyphenylacrylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has been extensively used in epigenetic research to investigate the role of G9a in various biological processes. The inhibition of G9a by this compound has been shown to affect the differentiation of embryonic stem cells, the proliferation of cancer cells, and the response to DNA damage. This compound has also been used to investigate the role of G9a in the regulation of gene expression, particularly in the context of neurodevelopmental disorders such as schizophrenia and autism.
Eigenschaften
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-23-15-5-3-2-4-14(15)21-18(22)12(9-20)6-11-7-16-17(8-13(11)19)25-10-24-16/h2-8H,10H2,1H3,(H,21,22)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSSEMQRFTXKY-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
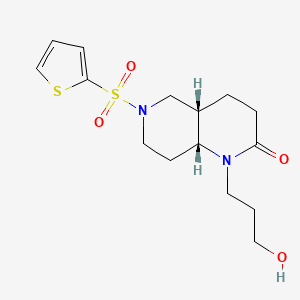
![5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300823.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide](/img/structure/B5300830.png)
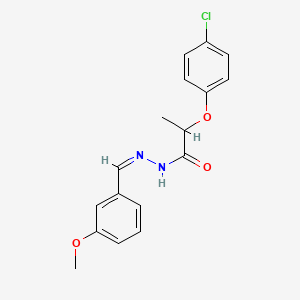
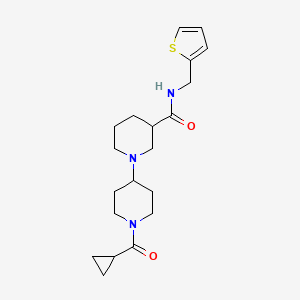
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5300845.png)
![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)
![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5300858.png)
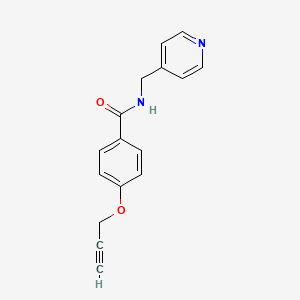
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5300895.png)